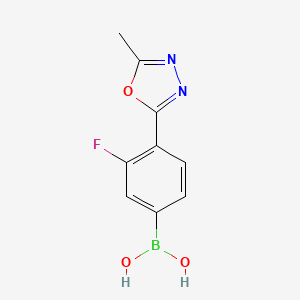
(3-氟-4-(5-甲基-1,3,4-恶二唑-2-基)苯基)硼酸
描述
“(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid” is a chemical compound that contains a boronic acid group and an oxadiazole ring . The oxadiazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Molecular Structure Analysis
The molecular structure of “(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid” is characterized by the presence of a boronic acid group and an oxadiazole ring . The oxadiazole ring is a five-membered heterocyclic moiety . More detailed structural analysis may require specific experimental techniques such as X-ray diffraction .科学研究应用
Anticancer Activity
The oxadiazole moiety, particularly the 1,3,4-oxadiazole, has been extensively studied for its anticancer properties. Compounds with this structure have shown promising results in inhibiting the growth of various cancer cell lines. For instance, certain oxadiazoles have demonstrated significant in vitro anticancer activities with IC50 values in the low micromolar range against MCF-7 (breast cancer) and KB (oral cancer) cell lines . The boronic acid group in the compound can be utilized for the development of proteasome inhibitors, which are crucial in regulating protein degradation in cancer cells.
Antidiabetic Applications
Oxadiazoles, including those with a 1,3,4-oxadiazole core, have been identified as potential antidiabetic agents. They can act as PPARγ agonists, which play a role in glucose regulation and lipid metabolism . The presence of the fluorophenyl group may enhance binding affinity to the receptor, offering a pathway for developing new antidiabetic drugs.
Antiviral Properties
The 1,3,4-oxadiazole derivatives are known for their antiviral activities. They can be designed to target viral enzymes or proteins, interfering with the virus’s ability to replicate. The boronic acid moiety can be particularly useful in creating inhibitors for viral proteases .
Anti-inflammatory Effects
Compounds containing 1,3,4-oxadiazole have been reported to exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and modulate the inflammatory response. This makes them potential candidates for treating inflammatory diseases .
Antibacterial and Antifungal Activities
The antibacterial and antifungal effects of oxadiazoles are well-documented. They can disrupt bacterial cell wall synthesis or fungal cell membrane integrity. The boronic acid group can enhance these properties by facilitating the binding of the compound to enzymes involved in cell wall biosynthesis .
Analgesic Potential
Oxadiazole derivatives have been explored for their analgesic effects. They can act on central or peripheral pain pathways, providing relief from pain without the side effects associated with opioids. The structural features of the compound, including the boronic acid group, can be optimized for better efficacy .
Anticonvulsant Activity
The 1,3,4-oxadiazole nucleus is a common feature in several anticonvulsant drugs. These compounds can modulate neurotransmitter release or act on ion channels to prevent seizures. The specific substitution pattern on the oxadiazole ring, such as the 3-fluorophenyl group, can influence the anticonvulsant activity .
Enzyme Inhibition
Boronic acids are known to form reversible covalent complexes with enzymes, particularly those that have diol functionalities in their active sites. This property is exploited in the design of enzyme inhibitors, which have applications in various therapeutic areas, including cancer, metabolic disorders, and infectious diseases .
作用机制
Target of Action
The primary targets of 3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylboronic acid are unsaturated bonds in various chemical reactions . The compound is often used in Suzuki–Miyaura coupling reactions .
Mode of Action
The compound interacts with its targets through the addition of B–H over an unsaturated bond . This interaction occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes can be problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has been found to readily revert back to the mono-borylated alkene .
Biochemical Pathways
The compound affects the biochemical pathways involved in the Suzuki–Miyaura coupling reactions . The addition of B–H over an unsaturated bond is a key step in these pathways .
Pharmacokinetics
It’s known that dehydroboration can be a problematic decomposition pathway for these motifs .
Result of Action
The compound’s action results in the formation of novel compounds. For example, it has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the reaction could be catalyzed by ethers . Additionally, the compound should be stored at -20°C for maximum recovery .
属性
IUPAC Name |
[3-fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BFN2O3/c1-5-12-13-9(16-5)7-3-2-6(10(14)15)4-8(7)11/h2-4,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDXQWDZYOMAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=NN=C(O2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674411 | |
| Record name | [3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid | |
CAS RN |
1072945-71-1 | |
| Record name | B-[3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393051.png)

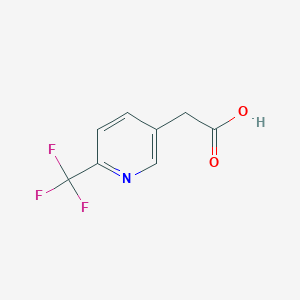
![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B1393057.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1393060.png)
![dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393061.png)
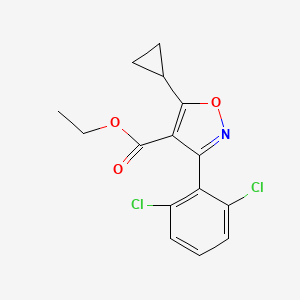
![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)
![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)
![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)
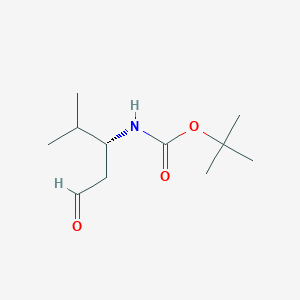
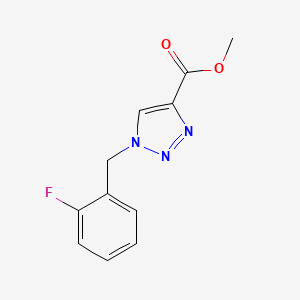

![3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one](/img/structure/B1393071.png)